molecular formula C8H16O6 B15205085 2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol CAS No. 13403-13-9

2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol

Cat. No.: B15205085
CAS No.: 13403-13-9
M. Wt: 208.21 g/mol
InChI Key: RBAXYQNPTNUFEZ-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by its tetrahydrofuran ring structure, which is substituted with ethoxy and dihydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common method includes the reaction of ethyl vinyl ether with a suitable dihydroxy compound under acidic conditions to form the tetrahydrofuran ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy and dihydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These interactions can modulate biological processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ascorbic Acid:

    Hydroxyethylmethacrylate: A monomer used in polymer production, it has a similar hydroxyethyl group but differs in its overall structure and applications.

Uniqueness

2-(1,2-Dihydroxyethyl)-5-ethoxytetrahydrofuran-3,4-diol is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

13403-13-9

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-5-ethoxyoxolane-3,4-diol

InChI

InChI=1S/C8H16O6/c1-2-13-8-6(12)5(11)7(14-8)4(10)3-9/h4-12H,2-3H2,1H3

InChI Key

RBAXYQNPTNUFEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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